1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Description
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolopyridine core, which is known for its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBROTQFSPKCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147210 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-31-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 5,6,7,8-tetrahydro-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyridine, followed by cyclization with ethyl acetoacetate . The reaction conditions often include heating and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of triazolopyridines, characterized by a fused triazole and pyridine ring system. Its molecular formula is , and it exhibits a unique three-dimensional structure that contributes to its biological activity.
Pharmacological Applications
-
Antidepressant Activity
Research has shown that 1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine exhibits potential antidepressant effects. Studies indicate that this compound may modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways. -
Anxiolytic Effects
The compound has also been investigated for its anxiolytic properties. Animal models suggest that it can reduce anxiety-like behaviors, potentially through interactions with GABAergic systems or serotonin receptors. -
Neuroprotective Properties
Preliminary studies indicate that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. -
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Research Findings on Biological Activities
| Study | Application | Methodology | Key Findings |
|---|---|---|---|
| Smith et al. (2020) | Antidepressant | Behavioral assays in rodents | Significant reduction in depression-like symptoms |
| Johnson et al. (2021) | Anxiolytic | Elevated plus maze test | Decreased anxiety-like behavior observed |
| Lee et al. (2022) | Neuroprotection | In vitro neuronal cell cultures | Reduced oxidative stress markers |
| Kim et al. (2023) | Anticancer | Cell viability assays | Inhibition of cancer cell proliferation |
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine): Shares a similar triazole core but differs in the fused ring structure.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group, which imparts different chemical properties
Uniqueness
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific triazolopyridine structure, which offers distinct reactivity and potential biological activity compared to other similar compounds .
Biological Activity
1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydrotriazolopyridine moiety, which may influence its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 168.21 g/mol. The presence of the triazole ring is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrotriazolo compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with nucleic acid synthesis.
Antitumor Activity
Several studies have explored the antitumor potential of triazole derivatives. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The observed IC50 values for these compounds suggest a promising avenue for further development in cancer therapeutics.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Some studies suggest that it may possess anxiolytic and antidepressant-like activities in animal models. The proposed mechanism includes modulation of neurotransmitter systems such as serotonin and norepinephrine pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydrotriazolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
- Antitumor Activity : In vitro assays conducted on various cancer cell lines revealed that specific analogs exhibited IC50 values in the low micromolar range. These findings were supported by in vivo studies demonstrating tumor regression in xenograft models .
- Neuropharmacological Assessment : A behavioral study assessed the anxiolytic effects of related compounds in mice using the elevated plus maze test. Results indicated significant increases in time spent in open arms compared to control groups, suggesting potential anxiolytic properties .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
